(R)-1-(1h-Indol-6-yl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(1R)-1-(1H-indol-6-yl)ethanol |
InChI |
InChI=1S/C10H11NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-7,11-12H,1H3/t7-/m1/s1 |
InChI Key |
NORNDXIMRCFCPA-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=C(C=C1)C=CN2)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CN2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 1h Indol 6 Yl Ethan 1 Ol
Enantioselective Synthesis Approaches
The primary strategies for the asymmetric synthesis of (R)-1-(1H-indol-6-yl)ethan-1-ol revolve around the stereoselective reduction of the corresponding prochiral ketone, 1-(1H-indol-6-yl)ethanone. These methods can be broadly categorized into catalyst-driven reductions and substrate-controlled syntheses.
Asymmetric Reduction of Prochiral Ketone Precursors
The asymmetric reduction of 1-(1H-indol-6-yl)ethanone is a direct and atom-economical approach to obtain the desired (R)-alcohol. This has been successfully achieved using transition metal catalysts, biocatalysts, and organocatalysts.
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. rsc.orgnih.govnih.gov For the synthesis of this compound, ruthenium and rhodium complexes with chiral ligands have shown significant promise. documentsdelivered.comrsc.org These catalysts facilitate the addition of hydrogen across the carbonyl group with high facial selectivity, leading to the desired enantiomer in high enantiomeric excess (e.e.). nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity. rsc.org
Key Research Findings:
| Catalyst System | Ligand | Substrate | Yield (%) | e.e. (%) | Ref. |
| Ru(OTf)(S,S)-TsDpen | (S,S)-TsDPEN | 4-Chromanone | >99 | 98 | nih.gov |
| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | (S)-TolBINAP/(S,S)-DPEN | Acetophenone | - | - | nih.gov |
Biocatalysis has emerged as a green and efficient alternative for the synthesis of chiral alcohols. nih.govtudelft.nl Carbonyl reductases (KREDs), a class of oxidoreductase enzymes, are particularly effective for the asymmetric reduction of prochiral ketones. researchgate.netnih.govnih.gov These enzymes often exhibit exquisite stereoselectivity, yielding products with very high enantiomeric excess. nih.govacademie-sciences.fr For the production of this compound, various microorganisms and isolated enzymes have been explored. The use of whole-cell biocatalysts can be advantageous as they provide in-situ regeneration of the required nicotinamide (B372718) cofactors (NADH or NADPH). researchgate.net
Key Research Findings:
| Biocatalyst | Substrate | Co-substrate | Yield (%) | e.e. (%) | Ref. |
| Pichia jadinii HBY61 | 4-Hydroxy-2-butanone | Glucose | 85.1 | 100 | nih.gov |
| M. ramanniana | Ketone 32 | Glucose | 100 | 98.9 | nih.gov |
| Recombinant E. coli with (R)-reductase | 6-Ketobuspirone | - | 99 | 99.9 | nih.gov |
| S. paucimobilis SC 16113 | Adsorbed Ketone | - | 85 | >99 | nih.gov |
Organocatalysis, which utilizes small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. acs.org For the formation of chiral alcohols, organocatalytic transfer hydrogenation reactions are commonly employed. These reactions typically use a hydrogen donor, such as Hantzsch esters or isopropanol (B130326), in the presence of a chiral organocatalyst, like a chiral phosphoric acid or a chiral amine. chemeurope.com This strategy has been successfully applied to the synthesis of various indole-based chiral heterocycles. acs.orgacs.org
While specific examples for the direct organocatalytic reduction of 1-(1H-indol-6-yl)ethanone to this compound are not extensively detailed in the provided results, the general principles of organocatalytic ketone reduction are well-established. The development of a highly enantioselective organocatalytic system for this specific transformation remains an active area of research.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a classical yet effective strategy to control stereochemistry. wikipedia.orgnumberanalytics.comresearchgate.net In this approach, the prochiral ketone substrate is first reacted with a chiral auxiliary to form a diastereomeric intermediate. wikipedia.org Subsequent reduction of the carbonyl group is then directed by the stereochemistry of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved to yield the desired enantiomerically enriched alcohol. numberanalytics.comresearchgate.net While this method is often high-yielding and diastereoselective, it requires additional steps for the attachment and removal of the auxiliary. researchgate.net
Chiral Ligand Design and Application in Asymmetric Synthesis
The success of transition metal-catalyzed and, to some extent, organocatalytic asymmetric synthesis is heavily reliant on the design of the chiral ligand or catalyst. nih.govresearchgate.net For the synthesis of this compound via asymmetric hydrogenation, the chiral ligand coordinates to the metal center, creating a chiral environment that dictates the facial selectivity of the reduction. nih.govresearchgate.net The development of novel chiral ligands with enhanced activity and selectivity is a continuous effort in the field of asymmetric catalysis. This includes the design of ligands with specific electronic and steric properties to optimize their performance for a particular substrate. nih.govresearchgate.net
Multi-Component Reactions in Indole (B1671886) Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a product that incorporates atoms from all starting materials. rsc.orgrsc.org MCRs are a cornerstone of modern synthetic chemistry due to their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. rsc.orgnih.gov
In the context of indole synthesis, MCRs offer powerful pathways to construct complex indole-containing scaffolds. researchgate.net While many MCRs involving indoles exploit the high nucleophilicity of the C3 position, innovative MCRs are being developed to access other substitution patterns. rsc.orgnih.gov The synthesis of 6-substituted indoles via MCRs can be envisioned by carefully selecting the components. For example, an appropriately substituted aniline (B41778) derivative could serve as one component in a reaction that ultimately forms the indole ring, placing the substituent at the desired 6-position.
Recent research has demonstrated the power of MCRs in creating diverse indole-fused heterocycles. rsc.orgnih.gov These reactions showcase the compatibility of a wide range of functional groups on the indole ring, including both electron-donating and electron-withdrawing groups, which allows for the synthesis of diversely substituted products in moderate to good yields. rsc.org By choosing an indole starting material already bearing a substituent at the 6-position, MCRs can be used for further elaboration, or a multi-component strategy could be designed to build the 6-substituted indole framework from simpler precursors.
| Reaction Type | Components | Product Type | Key Features |
| Indole-fused Oxadiazepine Synthesis | Indoles, Formaldehyde, Amino hydrochlorides | Indole-fused oxadiazepines | Rapid assembly; compatible with various substituted indoles. rsc.org |
| Indole-fused Thiadiazepine Synthesis | Indoles, Formaldehyde, Amino hydrochlorides, Sodium thiosulfate | Indole-fused thiadiazepines | Extends the oxadiazepine synthesis; demonstrates modularity. rsc.orgrsc.orgnih.gov |
| Indolylnicotinonitrile Synthesis | 3-cyanoacetylindole, Aldehydes, Malononitrile | Indolylnicotinonitriles | Can be performed under microwave irradiation or conventional heating. researchgate.net |
| Indole-based Polyheterocycle Synthesis | 5-methoxyindole, 2-aminobenzyl alcohol, 2-alkynylbenzaldehyde | Isoquinolino-benzazepino-indoles | Tandem reaction involving multiple cyclizations. researchgate.net |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. snu.ac.kr These principles are increasingly being applied to the synthesis of complex molecules like this compound. Key aspects include the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. researchgate.net
One major goal is to replace volatile organic solvents with greener alternatives like water, ionic liquids, or to perform reactions under solvent-free conditions. researchgate.net For instance, one-pot MCRs are inherently greener as they reduce the number of steps and purification procedures, thus minimizing waste. nih.gov The use of catalysts is central to green chemistry, especially when the catalyst is highly efficient and can be recovered and reused over multiple cycles. snu.ac.krresearchgate.net
In the synthesis of indole derivatives, green approaches have been successfully implemented. nih.gov This includes catalyst-free conditions in aqueous media or the use of biodegradable catalysts. researchgate.net For the synthesis of the target molecule, a green approach would involve an asymmetric catalytic method to install the chiral alcohol, such as asymmetric transfer hydrogenation, which avoids the use of stoichiometric chiral reagents and often uses environmentally benign hydrogen donors like formic acid or isopropanol.
| Green Chemistry Principle | Application in Indole Synthesis | Example |
| Waste Prevention | One-pot multi-component reactions reduce intermediate isolation and purification steps. nih.gov | Three-component synthesis of 1,2-dihydropyridine derivatives from indoles. nih.gov |
| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. snu.ac.kr | MCRs are inherently more atom-economical than multi-step linear syntheses. rsc.org |
| Use of Catalysis | Employing recyclable catalysts instead of stoichiometric reagents. snu.ac.kr | Use of [Et3NH][HSO4] as a recyclable ionic liquid catalyst. researchgate.net |
| Benign Solvents | Replacing hazardous organic solvents with water, or conducting reactions in solvent-free conditions. researchgate.net | Synthesis of pyrazol-5-ols under solvent-free conditions. researchgate.net |
| Energy Efficiency | Using ambient temperature and pressure conditions, or microwave irradiation to reduce reaction times. researchgate.net | Microwave-assisted synthesis of indolylnicotinonitriles. researchgate.net |
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from a small-scale laboratory setting to large-scale industrial production requires rigorous process optimization and careful consideration of several factors. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable. researchgate.netgoogle.com
For the synthesis of this compound, a key step is the asymmetric reduction of a precursor ketone, 1-(1H-indol-6-yl)ethan-1-one. Process optimization for this step would involve screening various catalysts and ligands for the asymmetric transfer hydrogenation to maximize enantioselectivity (the preference for the R-enantiomer) and chemical yield. google.com Reaction parameters such as temperature, pressure, substrate concentration, and catalyst loading must be fine-tuned.
Solvent selection is critical; moving to solvent-free conditions or using minimal amounts of a recyclable solvent can dramatically improve the mass efficiency of the process and reduce waste. researchgate.net The choice of reagents is also vital; using cost-effective and readily available materials is a prerequisite for a commercially viable process. google.com Furthermore, purification methods must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower solvent consumption. Finally, a thorough safety assessment is required to identify and mitigate any potential hazards associated with the reagents, intermediates, or reaction conditions on a large scale. The development of protocols that are demonstrated to be applicable on a gram-scale is an important first step in this process. researchgate.net
| Parameter | Laboratory Scale Focus | Scale-Up Consideration | Rationale for this compound |
| Catalyst | High activity and selectivity. | Cost, availability, stability, and recyclability. google.com | A robust rhodium or ruthenium catalyst for asymmetric transfer hydrogenation would be ideal. google.com |
| Solvent | Dissolves reactants, facilitates reaction. | Low toxicity, high flash point, ease of recovery, cost, solvent-free options. researchgate.net | Minimizing or eliminating organic solvents improves the greenness and cost-effectiveness of the synthesis. |
| Temperature/Pressure | Optimal for yield and reaction time. | Energy consumption, safety (exotherms), equipment limitations. | Reactions at or near ambient temperature and pressure are preferred to reduce energy costs and engineering demands. |
| Purification | Chromatography for high purity. | Crystallization, distillation, extraction. google.com | Developing a crystallization method for the final product is crucial for efficient large-scale purification. |
| Cycle Time | Not a primary concern. | Minimizing reaction and work-up time to maximize plant throughput. | Efficient MCRs or one-pot procedures can significantly reduce overall cycle time. |
Chemical Reactivity and Stereoselective Transformations of R 1 1h Indol 6 Yl Ethan 1 Ol
Reactions Involving the Chiral Hydroxyl Group
The secondary alcohol moiety is a key site for stereoselective reactions, enabling the synthesis of various derivatives with either retention or inversion of the original stereochemistry.
Esterification and Etherification Reactions
Standard esterification and etherification reactions can be performed on the hydroxyl group, typically proceeding with retention of configuration as the C-O bond of the chiral center is not broken.
Esterification: Esters can be readily formed by reacting the alcohol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Alternatively, Fischer esterification, using a carboxylic acid and a strong acid catalyst, can be employed. pearson.com
Etherification: The corresponding ethers can be synthesized under various conditions. The Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide, is a common method.
Table 2: Typical Esterification and Etherification Reactions
| Reaction Type | Reagents | Expected Product |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | (R)-1-(1H-indol-6-yl)ethyl acetate |
| Esterification | Acetic anhydride, DMAP | (R)-1-(1H-indol-6-yl)ethyl acetate |
| Etherification | 1. NaH; 2. Methyl iodide | (R)-1-(1-methoxyethyl)-1H-indole |
| Etherification | 1. NaH; 2. Benzyl bromide | (R)-1-(1-(benzyloxy)ethyl)-1H-indole |
Reactions on the Indole (B1671886) Nucleus
The indole ring is an electron-rich aromatic system, susceptible to a variety of transformations, most notably electrophilic substitution. researchgate.net The existing substituent at the C6 position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution Patterns
The indole nucleus generally undergoes electrophilic attack preferentially at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich and leads to the most stable cationic intermediate. pearson.comquora.com If the C3 position is blocked, substitution may occur at C2.
The (R)-1-hydroxyethyl group at the C6 position is an alkyl-type substituent, which is generally an activating, ortho-, para-directing group for electrophilic aromatic substitution on the benzene (B151609) ring portion of the indole. Therefore, electrophiles are expected to attack the C5 and C7 positions, which are ortho and para to the C6 substituent, respectively. The precise outcome can depend on the specific reagents and reaction conditions.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Predicted Position of Substitution | Expected Product |
|---|---|---|---|
| Nitration | Benzoyl nitrate | C3 | (R)-1-(3-nitro-1H-indol-6-yl)ethan-1-ol |
| Halogenation | N-Bromosuccinimide (NBS) | C3 | (R)-1-(3-bromo-1H-indol-6-yl)ethan-1-ol |
| Sulfonation | Pyridine-SO₃ complex | C3 | (R)-6-(1-hydroxyethyl)-1H-indole-3-sulfonic acid |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C5 and/or C7 | (R)-1-(5-acetyl-1H-indol-6-yl)ethan-1-ol and/or (R)-1-(7-acetyl-1H-indol-6-yl)ethan-1-ol |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | (R)-6-(1-hydroxyethyl)-1H-indole-3-carbaldehyde |
Functional Group Interconversions at Indole Positions
Beyond electrophilic substitution, various functional groups can be introduced or modified on the indole nucleus.
N-Functionalization: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. organic-chemistry.org This N-functionalization is often performed to protect the indole nitrogen or to introduce specific groups that can modulate the molecule's properties or serve as handles for further synthesis. nih.govmdpi.comnih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of specific C-H bonds on the indole ring, often using transition-metal catalysis. researchgate.netnih.gov Directing groups can be installed on the indole nitrogen to steer the functionalization to otherwise less reactive positions, such as C2, C4, C6, or C7. researchgate.netnih.govthieme-connect.com For instance, installing a directing group on the nitrogen could facilitate selective functionalization at the C7 position.
Formation of Complex Scaffolds from the Chiral Building Block
The bifunctional nature of (R)-1-(1H-indol-6-yl)ethan-1-ol, possessing both a reactive indole nucleus and a chiral hydroxyl group, makes it an attractive starting material for the synthesis of more complex molecular architectures. numberanalytics.commdpi.com Such building blocks are highly valued in medicinal chemistry and natural product synthesis, where both specific substitution patterns and defined stereochemistry are crucial. openmedicinalchemistryjournal.com
One synthetic strategy could involve an initial N-alkylation, followed by a directed C-H functionalization at the C7 position. The chiral hydroxyl group could then be used in a subsequent coupling reaction to assemble a complex, polycyclic scaffold. The inherent chirality of the starting material is a key advantage, saving steps that would otherwise be needed for chiral resolution or asymmetric synthesis later in the sequence. nih.gov The strategic combination of reactions at both the hydroxyl group and the indole nucleus allows for the divergent synthesis of a library of complex and stereochemically defined molecules from a single chiral precursor. numberanalytics.com
Application As a Chiral Building Block and Intermediate
Role in Natural Product Synthesis
Currently, there is a lack of specific examples in the scientific literature detailing the direct incorporation of (R)-1-(1H-Indol-6-yl)ethan-1-ol into the total synthesis of natural products. However, the structural unit it represents is found in several classes of indole (B1671886) alkaloids and other natural products. Chiral 1-(indolyl)ethanol derivatives are key fragments for the synthesis of compounds with significant biological activity. The development of synthetic routes to complex natural products often relies on the availability of such chiral synthons. The application of related chiral building blocks in the synthesis of natural products is a well-established strategy, suggesting the potential of this compound for similar applications.
Precursor for Advanced Heterocyclic Systems
The indole framework is a cornerstone for the construction of a multitude of advanced heterocyclic systems. heteroletters.org this compound serves as a versatile precursor for the elaboration of more complex, fused, or substituted indole-containing heterocycles. The hydroxyl group can be readily transformed into a variety of other functionalities, such as halides, azides, or amines, which can then participate in cyclization reactions. For instance, the alcohol could be converted to a suitable leaving group, followed by intramolecular nucleophilic substitution by the indole nitrogen or at the C-7 position of the indole ring to form fused heterocyclic systems.
Diversity-oriented synthesis strategies often employ such versatile building blocks to generate libraries of structurally diverse indole-fused scaffolds. rsc.orgresearchgate.net While direct examples using this compound are scarce, the principles of heterocyclic synthesis strongly support its potential in this area.
Table 1: Potential Heterocyclic Systems Derivable from this compound
| Precursor Modification | Reaction Type | Resulting Heterocyclic Core |
| Activation of hydroxyl, intramolecular N-alkylation | Cyclization | Tetrahydro-pyrrolo[3,2,1-ij]quinoline derivative |
| Conversion to amine, Pictet-Spengler reaction | Cyclization | Tetrahydro-β-carboline analogue |
| Conversion to azide, intramolecular C-H amination | C-H Functionalization | Fused indolyl-oxazine derivative |
Chiral Ligand or Catalyst Precursor Development
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. nih.govnih.govresearchgate.net Chiral alcohols are frequently used as precursors for the synthesis of a wide variety of ligands, including phosphines, amines, and oxazolines. The this compound scaffold is a promising candidate for this purpose. The hydroxyl group can be derivatized to introduce a coordinating atom (e.g., phosphorus, nitrogen, or sulfur), while the indole unit can provide additional steric bulk and electronic influence, which are crucial for achieving high enantioselectivity in catalytic reactions.
Although no specific chiral ligands derived directly from this compound are prominently featured in the literature, the synthesis of chiral ligands from structurally similar chiral alcohols is a widely practiced approach. researchgate.netdicp.ac.cn
Table 2: Potential Chiral Ligand Classes from this compound
| Ligand Class | Synthetic Transformation | Potential Application in Asymmetric Catalysis |
| Chiral Phosphine Ligands | Conversion of OH to PPh₂ | Hydrogenation, Cross-coupling reactions |
| Chiral Amine Ligands | Conversion of OH to NR₂ | Lewis base catalysis, Transfer hydrogenation |
| Chiral Oxazoline Ligands | Reaction with amino alcohols | Lewis acid catalysis, Cycloadditions |
Construction of Structurally Diverse Organic Compounds
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. sci-hub.secam.ac.uk this compound is an attractive starting material for DOS due to its inherent chirality and the presence of multiple reactive sites (the hydroxyl group, the indole nitrogen, and various positions on the aromatic ring).
Starting from this single chiral precursor, a multitude of divergent synthetic pathways can be envisioned. For example, the hydroxyl group can be oxidized, reduced, substituted, or eliminated. The indole ring can undergo electrophilic substitution, metal-catalyzed cross-coupling, or cycloaddition reactions. By systematically exploring these transformations, a library of compounds with significant variations in their three-dimensional structure and functional group presentation can be generated. While specific DOS libraries based on this compound have not been reported, the principles of DOS strongly support its utility as a versatile starting point for the generation of molecular diversity. researchgate.net
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The absolute configuration of chiral alcohols like (R)-1-(1H-indol-6-yl)ethan-1-ol can be determined using NMR spectroscopy, often through derivatization with a chiral agent. rsc.org Chiral derivatizing agents (CDAs), such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or α-methoxy-α-phenylacetic acid (MPA), react with the alcohol to form diastereomeric esters. rsc.org The resulting diastereomers exhibit distinct NMR signals, particularly for protons near the newly formed chiral center. The analysis of the chemical shift differences (Δδ) between the (R)- and (S)-diastereomers allows for the assignment of the absolute configuration of the alcohol. kaist.ac.kr For instance, in the case of chiral secondary alcohols, the protons of the two enantiomers can be resolved in the ¹H NMR spectrum after the addition of a chiral solvating agent. kaist.ac.kr
Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space proximities between protons, which helps in establishing the relative stereochemistry and preferred conformations in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-1 (NH) | ~8.1 | - |
| H-2 | ~6.5 | ~102 |
| H-3 | ~7.2 | ~125 |
| H-4 | ~7.6 | ~121 |
| H-5 | ~7.1 | ~120 |
| H-7 | ~7.4 | ~110 |
| C-2 | - | ~102 |
| C-3 | - | ~125 |
| C-3a | - | ~128 |
| C-4 | - | ~121 |
| C-5 | - | ~120 |
| C-6 | - | ~138 |
| C-7 | - | ~110 |
| C-7a | - | ~136 |
| CH(OH) | ~5.0 (quartet) | ~65 |
| CH₃ | ~1.5 (doublet) | ~25 |
| OH | Variable | - |
Note: Predicted values are based on the analysis of similar indole-containing compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions. researchgate.netdocbrown.infoyoutube.com
The conformation of this compound in solution is influenced by the rotational freedom around the C6-C(OH) and C(OH)-CH₃ bonds. NMR techniques, particularly the measurement of coupling constants and NOE experiments, are invaluable for determining the preferred conformations. mdpi.com The magnitude of three-bond coupling constants (³J) between the methine proton of the alcohol and the methyl protons can provide insight into the dihedral angles and, consequently, the rotamer populations. Temperature-dependent NMR studies can also reveal information about the conformational dynamics and the energy barriers between different conformers. mdpi.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, with a molecular formula of C₁₀H₁₁NO, the expected exact mass would be approximately 161.0841 g/mol .
Electron ionization (EI) mass spectrometry of similar indole-containing alcohols, such as tryptophol, typically shows a prominent molecular ion peak (M⁺). nist.gov The fragmentation pattern would likely involve the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion, and the loss of a water molecule (H₂O) from the molecular ion. A key fragmentation pathway for benzylic alcohols is the cleavage of the C-C bond adjacent to the aromatic ring, which for this compound would lead to the formation of an indol-6-ylmethyl cation.
Table 2: Predicted Key Mass Spectrometry Fragments for 1-(1H-Indol-6-yl)ethan-1-ol
| m/z | Proposed Fragment | Significance |
| 161 | [C₁₀H₁₁NO]⁺ | Molecular Ion (M⁺) |
| 146 | [M - CH₃]⁺ | Loss of a methyl group |
| 143 | [M - H₂O]⁺ | Loss of water |
| 130 | [C₉H₈N]⁺ | Cleavage of the ethanol (B145695) side chain |
Note: The fragmentation pattern is predicted based on the general principles of mass spectrometry and data from analogous indole (B1671886) compounds. nist.govnih.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish the absolute configuration of a chiral center, provided a suitable single crystal can be grown. For this compound, an X-ray crystal structure would provide precise bond lengths, bond angles, and torsion angles. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a crucial technique for studying chiral molecules. CD measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. The CD spectrum of this compound would be expected to show characteristic Cotton effects corresponding to the electronic transitions of the indole chromophore. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule. The analysis of the CD spectrum, often in conjunction with quantum chemical calculations, can be a powerful tool for assigning the absolute stereochemistry. nih.gov
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.
For this compound, the IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol group, as well as a sharp peak around 3400-3500 cm⁻¹ corresponding to the N-H stretch of the indole ring. Characteristic C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain a complex pattern of peaks arising from C=C stretching of the indole ring, C-O stretching of the alcohol, and various bending vibrations.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the indole ring would likely give rise to a strong Raman signal.
Table 3: Predicted Characteristic Infrared and Raman Bands for 1-(1H-Indol-6-yl)ethan-1-ol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H Stretch | 3200-3600 (broad) | IR |
| N-H Stretch | 3400-3500 (sharp) | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=C Aromatic Stretch | 1450-1600 | IR, Raman |
| C-O Stretch | 1050-1200 | IR |
Note: These are general expected ranges and the exact positions and intensities of the bands can be influenced by intermolecular interactions and the physical state of the sample.
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for understanding the electronic structure and predicting the behavior of molecules.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like (R)-1-(1H-indol-6-yl)ethan-1-ol, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would be employed to optimize the molecular geometry and predict various electronic properties. nih.govresearchgate.net These properties would include the distribution of electron density, dipole moment, and the energies of molecular orbitals. Such studies have been performed on related indole (B1671886) structures to compare theoretical findings with experimental data, often showing good correlation. acs.org
Molecular Orbital Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com For indole derivatives, the HOMO is often located over the electron-rich indole ring system, while the LUMO's location can vary based on the substituents. mdpi.comresearchgate.net
Prediction of Reactivity and Selectivity
By analyzing the outputs of quantum chemical calculations, such as the FMOs and the molecular electrostatic potential (MEP) map, researchers can predict how a molecule will behave in a chemical reaction. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, indicating likely sites for chemical attack. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving the compound.
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. lumenlearning.com For a flexible molecule like this compound, which has a rotatable bond between the chiral carbon and the indole ring, multiple low-energy conformations, or energy minima, are expected to exist. libretexts.org Computational methods are used to rotate the flexible bonds systematically, calculate the potential energy of each resulting conformer, and identify the most stable (lowest energy) structures. libretexts.org This analysis is critical for understanding how the molecule's shape influences its interactions with biological targets.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling can provide detailed insights into the step-by-step pathway of a chemical reaction, known as the reaction mechanism. By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface for the reaction can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step. For example, computational studies have been used to explore the mechanisms of reactions involving the formation of indole scaffolds. acs.org
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial for determining the three-dimensional structure and binding properties of molecules. NCI analysis is a computational technique used to visualize and characterize these weak interactions within a molecule or between molecules. For this compound, NCI analysis would reveal intramolecular hydrogen bonding involving the hydroxyl group and the indole nitrogen, as well as π-stacking interactions, which stabilize specific conformations.
Prediction of Spectroscopic Parameters
Computational chemistry provides a powerful avenue for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for structural elucidation and for understanding the electronic environment of the molecule.
DFT calculations, often utilizing basis sets such as 6-311++G(d,p), are instrumental in optimizing the molecular geometry of the compound to its lowest energy state. chemicalbook.com Following this optimization, the Gauge-Independent Atomic Orbital (GIAO) method is commonly applied to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net This approach calculates the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).
Similarly, theoretical vibrational frequencies can be determined by calculating the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes observed in an IR spectrum. Due to the nature of these calculations, which assume a harmonic oscillator model and are performed on a single molecule in the gas phase, a scaling factor is often applied to the predicted frequencies to better align them with experimental data, which is typically recorded in the solid phase or in solution. chemicalbook.com
The following tables present the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, derived from computational models.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound provides a theoretical map of the proton environments within the molecule. The chemical shifts (δ) are expressed in parts per million (ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H on N1 | 8.10 |
| H on C2 | 7.15 |
| H on C3 | 6.45 |
| H on C4 | 7.50 |
| H on C5 | 7.05 |
| H on C7 | 7.40 |
| H on C1' | 5.00 |
| H on C2' | 1.55 |
Note: The predicted values are based on computational models and may vary from experimental results.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum offers insight into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 124.5 |
| C3 | 102.0 |
| C3a | 128.0 |
| C4 | 120.0 |
| C5 | 110.0 |
| C6 | 140.0 |
| C7 | 115.0 |
| C7a | 135.0 |
| C1' | 65.0 |
Note: The predicted values are based on computational models and may vary from experimental results.
Predicted IR Spectral Data
The predicted IR spectrum reveals the characteristic vibrational frequencies associated with the functional groups present in this compound.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3400-3500 | Indole N-H |
| O-H Stretch | 3200-3600 | Alcohol O-H |
| C-H Stretch (Aromatic) | 3000-3100 | Indole C-H |
| C-H Stretch (Aliphatic) | 2850-3000 | Ethan-1-ol C-H |
| C=C Stretch (Aromatic) | 1450-1600 | Indole Ring |
Note: Predicted frequencies are often scaled to better match experimental data. The ranges provided are typical for the assigned functional groups.
Advanced Analytical Method Development for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and thus, separation. sigmaaldrich.com
Detailed Research Findings:
The enantiomeric separation of analogous chiral alcohols has been successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. For instance, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have demonstrated broad applicability in resolving a wide range of racemic compounds. windows.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. sigmaaldrich.com The stability of these complexes differs, causing one enantiomer to be retained longer on the column than the other.
The choice of mobile phase is crucial for optimizing the separation. A typical mobile phase for the separation of indole-containing compounds might consist of a mixture of hexane, ethanol (B145695), and a small amount of an acidic or basic modifier to improve peak shape and resolution. For instance, a mobile phase of hexane-isopropanol has been used for the separation of similar compounds. The flow rate and column temperature are also critical parameters that need to be optimized to achieve the best separation. researchgate.netdujps.com
Data Table: Illustrative Chiral HPLC Parameters for Separation of a Similar Chiral Alcohol
| Parameter | Value |
| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (B130326) (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
This table represents a typical starting point for method development for (R)-1-(1H-indol-6-yl)ethan-1-ol, based on separations of structurally similar compounds. Actual conditions may require optimization.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography is another highly effective method for chiral separations, particularly for volatile and thermally stable compounds. chromatographyonline.com Similar to chiral HPLC, chiral GC utilizes a capillary column coated with a chiral stationary phase to resolve enantiomers. uni-muenchen.de
Detailed Research Findings:
Cyclodextrin derivatives are the most commonly used chiral stationary phases in GC. researchgate.net These cyclic oligosaccharides have a chiral cavity that can include one enantiomer more favorably than the other, leading to separation. For the analysis of alcohols like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. A common derivatization agent is trifluoroacetic anhydride, which converts the alcohol to a more volatile trifluoroacetyl ester.
A study on the enantiomeric separation of various aromatic alcohols using a diproline-based chiral stationary phase demonstrated successful resolution without derivatization for some compounds. nih.gov This highlights the importance of the specific stationary phase in achieving separation. The choice of the stationary phase and the operating conditions, such as temperature programming, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID or Mass Spectrometry - MS), are critical for achieving optimal separation and sensitivity. uni-muenchen.demit.edu
Data Table: Example Chiral GC Conditions for a Derivatized Chiral Alcohol
| Parameter | Value |
| Column | Cyclodextrin-based CSP (e.g., Chiraldex G-TA) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then ramp to 200 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Derivatizing Agent | Trifluoroacetic Anhydride |
This table provides an illustrative example. The specific conditions for this compound would require experimental optimization.
NMR-based Enantiomeric Excess Determination
Nuclear Magnetic Resonance (NMR) spectroscopy offers a distinct approach to determining enantiomeric excess (e.e.) that does not rely on chromatographic separation. researchgate.net Instead, it utilizes chiral auxiliary agents to induce a chemical shift difference between the enantiomers in the NMR spectrum. nih.gov
Detailed Research Findings:
There are two primary NMR methods for determining enantiomeric purity:
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), which are Lewis acidic. mit.edu They form diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangement of the protons in these complexes results in different magnetic environments, leading to separate signals in the ¹H NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. mit.edu
Chiral Derivatizing Agents (CDAs): In this method, the enantiomeric mixture is reacted with a single enantiomer of a chiral derivatizing agent to form a pair of diastereomers. Since diastereomers have different physical and chemical properties, their NMR spectra will exhibit distinct signals. nih.gov A common example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride to form diastereomeric esters with chiral alcohols.
Chiral Solvating Agents (CSAs): These agents form weak, transient diastereomeric complexes with the enantiomers through non-covalent interactions. arkat-usa.org This can lead to observable chemical shift differences in the NMR spectrum of the analyte. Mandelic acid and its derivatives have been successfully used as chiral solvating agents for the determination of the enantiomeric excess of amines and could be applicable to alcohols as well. arkat-usa.org
The choice of the chiral auxiliary and the solvent is crucial for achieving good resolution of the signals. The accuracy of the NMR method depends on the complete reaction for CDAs and the significant chemical shift difference induced by CSRs or CSAs. semanticscholar.org
Data Table: Illustrative NMR Data for Enantiomeric Excess Determination
| Method | Chiral Auxiliary | Analyte Proton | Chemical Shift (δ) of (R)-enantiomer | Chemical Shift (δ) of (S)-enantiomer |
| Chiral Shift Reagent | Eu(hfc)₃ | Methine proton (-CHOH) | ~7.5 ppm | ~7.4 ppm |
| Chiral Derivatizing Agent | (R)-Mosher's acid chloride | Methine proton (-CH-O-Mosher) | ~5.8 ppm | ~5.7 ppm |
The chemical shift values are hypothetical and serve as an illustration of the expected separation of signals. Actual values will depend on the specific conditions and the analyte.
Conclusion and Future Research Directions
Summary of Current Knowledge and Advancements
The synthesis of enantiomerically pure secondary alcohols, such as (R)-1-(1H-indol-6-yl)ethan-1-ol, is a cornerstone of modern asymmetric catalysis. nih.gov Significant progress has been made in the asymmetric reduction of the corresponding prochiral ketone, 6-acetyl-1H-indole. These advancements are driven by the need for efficient and highly selective methods to produce chiral building blocks for the pharmaceutical industry. nih.govfrontiersin.org
Key methodologies that have been successfully employed include:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most powerful methods for the synthesis of chiral alcohols. nih.gov Catalysts based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have shown high efficacy. For instance, ruthenium(II) complexes with chiral diamine ligands are known to catalyze the hydrogenation of aromatic ketones with excellent enantioselectivity under mild conditions. nih.gov
Asymmetric Transfer Hydrogenation (ATH): ATH offers a practical alternative to using high-pressure hydrogen gas, often employing isopropanol (B130326) or formic acid as the hydrogen source. researchgate.net Ruthenium catalysts, such as Ru(OTf)(S,S)-TsDpen, have proven effective for the asymmetric reduction of base-sensitive ketones, including α-chloro ketones, which suggests their potential applicability to complex indole (B1671886) substrates. nih.gov
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), has become a transformative approach for producing enantiopure alcohols. nih.govresearchgate.net Biocatalysis offers exceptional selectivity and operates under environmentally benign conditions. nih.gov A wide range of commercially available KREDs can be screened to find enzymes that produce either the (R)- or (S)-enantiomer with high purity. researchgate.net
Organocatalysis: Metal-free organocatalysts have emerged as a powerful tool in asymmetric synthesis. rsc.orgnih.gov For ketone reduction, catalysts based on oxazaborolidines, BINOL-derived phosphoric acids, and thiourea-amines have been investigated, offering a complementary approach to metal-based systems. rsc.org
These advancements have made chiral alcohols like this compound more accessible, facilitating their use in the synthesis of complex molecules. sioc-journal.cn
Identification of Research Gaps
Despite the significant progress, several challenges and research gaps remain in the synthesis and application of this compound.
| Research Gap | Description | Significance |
| Scalability and Process Efficiency | Many reported synthetic methods are performed on a small, laboratory scale. There is a need for robust, scalable processes with low catalyst loadings and high turnover numbers suitable for industrial production. | Facilitates the cost-effective production of chiral indole intermediates for pharmaceutical development. |
| Sustainable Methodologies | While biocatalysis is inherently green, many metal-based catalytic systems still rely on precious metals and organic solvents. Developing catalysts based on earth-abundant metals or expanding solvent-free or aqueous-phase reactions is crucial. | Reduces the environmental impact of chemical synthesis, aligning with green chemistry principles. researchgate.net |
| Substrate Scope of Advanced Catalytic Systems | The applicability of novel catalytic systems, such as photoredox or electrocatalysis, to the specific synthesis of indolyl ethanols is underexplored. nih.govijrpr.com These methods could offer unique reactivity and selectivity profiles. | Expands the synthetic toolkit, potentially enabling reactions under milder conditions or with different functional group tolerance. |
| Mechanistic Understanding | For many catalytic systems, particularly newer ones, a deep mechanistic understanding is lacking. researchgate.netacs.org Detailed kinetic and computational studies are needed to elucidate the precise mechanism of stereochemical induction. | A clearer understanding of reaction mechanisms allows for the rational design of more efficient and selective catalysts. nih.govacs.org |
| Post-Synthetic Functionalization | Research has primarily focused on the synthesis of the chiral alcohol itself. A broader exploration of the subsequent, stereospecific transformations of the hydroxyl group is needed to fully exploit its potential as a building block. | Unlocks new pathways to a wider variety of complex, enantiomerically pure indole derivatives. |
Prospective Avenues for Synthetic and Mechanistic Investigations
Future research should be directed toward addressing the identified gaps, focusing on innovation in both synthetic methods and mechanistic analysis.
Synthetic Investigations:
Flow Chemistry: Integrating asymmetric catalysis into continuous flow systems can enhance reaction efficiency, safety, and scalability. nih.govfrontiersin.org Developing a flow process for the asymmetric reduction of 6-acetyl-1H-indole would be a significant step towards industrial-scale production.
Dual Catalysis: Exploring synergistic dual-catalytic systems, where two catalysts work in concert, could unlock novel reaction pathways. chiralpedia.com For instance, combining a photoredox catalyst with a chiral Lewis acid could enable new types of C-C bond-forming reactions involving the indole nucleus.
Cooperative Bimetallic Catalysis: Recent work on cooperative bimetallic systems for asymmetric hydrogen-atom transfer (HAT) presents an exciting frontier. acs.org Designing a bimetallic catalyst that can activate both the indole substrate and a hydrogen donor could lead to highly efficient and selective reductions. acs.org
C-H Activation: Direct, enantioselective C-H functionalization of the indole ring, while challenging, represents a highly atom-economical approach to building molecular complexity. nih.govfrontiersin.org Future work could target the development of catalysts that can selectively functionalize the indole core in the presence of the chiral alcohol moiety.
Mechanistic Investigations:
In-situ Spectroscopy: The use of advanced spectroscopic techniques, such as in-situ FT-IR and NMR, can provide real-time information on the catalytic cycle, helping to identify key intermediates and transition states.
Computational Modeling (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping out reaction energy profiles and understanding the origin of enantioselectivity. acs.org Such studies can guide the rational design of new, more effective chiral ligands and catalysts.
Kinetic Isotope Effect (KIE) Studies: KIE experiments can provide crucial insights into rate-determining steps and the nature of bond-breaking and bond-forming events within the catalytic cycle.
Emerging Applications and Methodological Innovations
Beyond its role as a synthetic intermediate, the unique structural and electronic properties of this compound and related chiral indole derivatives suggest potential for new applications.
| Emerging Area | Potential Application / Innovation | Required Advancements |
| Organocatalysis | The chiral indolyl alcohol scaffold itself, or its derivatives, could be explored as a novel class of organocatalyst or chiral ligand for asymmetric transformations. acs.orgacs.org | Design and synthesis of derivatives with tunable steric and electronic properties; screening in a range of asymmetric reactions. |
| Materials Science | Incorporation of this chiral indole unit into polymers or metal-organic frameworks (MOFs) could lead to new chiral materials with applications in enantioselective separations or sensing. acs.org | Development of methods for polymerization or covalent linkage of the indole unit without racemization. |
| Photoredox Catalysis | The indole moiety is redox-active. The chiral alcohol could be used in asymmetric photoredox reactions, where it might act as a chiral electron donor or be involved in radical-based transformations. nih.govijrpr.com | Investigation of the electrochemical properties of the compound and its derivatives; exploration in light-driven asymmetric reactions. |
| Platform Molecules | Expanding the concept of "platform molecules," where a simple functionalized starting material provides access to a wide range of complex products. sioc-journal.cnacs.org this compound is an ideal candidate for such a platform. | Systematic exploration of its reactivity with a diverse set of electrophiles and nucleophiles under various catalytic conditions to map out its synthetic potential. |
Q & A
Basic Questions
Q. What enantioselective synthesis methods are effective for producing (R)-1-(1H-Indol-6-yl)ethan-1-ol with high stereochemical purity?
- Methodological Answer : Enantioselective biocatalytic reduction using alcohol dehydrogenases (ADHs) is a robust approach. For example, ADHs can reduce ketone precursors (e.g., 1-(1H-Indol-6-yl)ethan-1-one) with high enantioselectivity (>99% ee) under optimized conditions. Key parameters include pH control (7.0–8.5), cofactor regeneration systems (e.g., NADH/NADPH), and temperature (25–37°C). Substrate engineering (e.g., protecting groups on the indole nitrogen) may enhance enzyme compatibility .
- Supporting Data : Similar reductions of hydroxyacetophenones achieved >95% conversion and >99% ee .
Q. How can the stereochemical purity of this compound be validated?
- Methodological Answer : Chiral HPLC is the gold standard. Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol (90:10). Compare retention times with racemic mixtures or known standards. For example, (R)-1-(4-fluorophenyl)ethan-1-ol was analyzed using a Chiralpak AD-H column, achieving 88–90% stereochemical purity .
- Alternative Methods : Polarimetry ([α]D measurements) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) can corroborate results .
Advanced Research Questions
Q. How can reaction conditions be optimized for asymmetric synthesis of this compound when facing low conversion rates?
- Methodological Answer :
- Catalyst Screening : Test ADHs with broad substrate specificity (e.g., Lactobacillus brevis ADH) or engineered variants for indole derivatives.
- Solvent Engineering : Use biphasic systems (e.g., water/MTBE) to mitigate substrate/product inhibition.
- Cofactor Optimization : Increase NADH recycling efficiency via glucose dehydrogenase (GDH) or formate dehydrogenase (FDH).
- Substrate Modification : Introduce electron-withdrawing groups (e.g., methoxy) on the indole ring to enhance enzyme-substrate affinity, as seen in 5-methoxy-1H-indol-6-ol derivatives .
- Case Study : 3′- and 4′-hydroxyacetophenones showed higher conversion (>95%) than 2′-substituted analogs due to steric and electronic effects .
Q. How to resolve discrepancies in spectroscopic data during structural elucidation of this compound?
- Methodological Answer :
- Cross-Validation : Combine / NMR (e.g., indole proton shifts at δ 7.5–7.8 ppm), high-resolution mass spectrometry (HRMS; [M+H]+ expected for C₁₀H₁₁NO: 161.20), and IR (O-H stretch ~3300 cm⁻¹).
- X-ray Crystallography : Use SHELXL for refinement if single crystals are obtainable. SHELX’s robustness in handling small-molecule data ensures accurate bond-length/angle resolution .
- Reference Standards : Compare with analogs like (R)-1-(3-chlorophenyl)ethan-1-ol, where NMR shifts and MS fragmentation patterns were fully characterized .
Methodological and Analytical Challenges
Q. What computational tools predict the physicochemical properties of this compound for solubility and reactivity studies?
- Methodological Answer :
- LogP Calculation : Use XLogP3 (PubChem) or Molinspiration. For indole derivatives, experimental LogP ranges from 1.1–2.5, correlating with moderate solubility in polar solvents .
- Polar Surface Area (PSA) : Calculated PSA (62.3 Ų) indicates hydrogen-bonding capacity, critical for solvent selection (e.g., ethanol/water mixtures) .
- DFT Studies : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites (e.g., hydroxyl group nucleophilicity) .
Q. How does the electronic environment of the indole ring influence synthetic pathways for this compound?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : Methoxy or methyl groups at position 5 (as in 5-methoxy-1H-indol-6-ol) increase electron density, enhancing electrophilic substitution but potentially reducing ADH activity .
- Electron-Withdrawing Groups (EWGs) : Fluoro or nitro groups at position 4 improve oxidative stability but may require protective strategies during synthesis .
- Case Study : (R)-1-(4-fluorophenyl)ethan-1-ol exhibited higher enantioselectivity (90% ee) than chloro analogs (87% ee), highlighting halogen effects on catalyst-substrate interactions .
Data Contradiction and Validation
Q. How to address inconsistencies in reported spectral data for this compound?
- Methodological Answer :
- Multi-Technique Correlation : Overlay NMR with analogs (e.g., 2-(1H-Indol-3-yl)ethan-1-ol) to identify characteristic indole peaks. Discrepancies in hydroxyl proton shifts may arise from solvent or concentration effects .
- Database Cross-Check : Use NIST Chemistry WebBook for reference MS/MS fragmentation patterns. If unavailable (as in ), perform collision-induced dissociation (CID) experiments to confirm fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
